molecular formula C15H19NO3 B13897949 Benzyl (4S)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate

Benzyl (4S)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate

Cat. No.: B13897949
M. Wt: 261.32 g/mol
InChI Key: OQWGZBJXUTYQAE-HNNXBMFYSA-N
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Description

Benzyl (4S)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound contains a spiro junction where a benzyl group is attached to a nonane ring system, which includes an oxygen and nitrogen atom. The presence of these heteroatoms and the spirocyclic framework makes this compound interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (4S)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. For example, a precursor with a benzyl group and a suitable leaving group can undergo nucleophilic substitution to form the spirocyclic structure. The reaction conditions often involve the use of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl (4S)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or other reactive sites within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Benzyl (4S)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl (4S)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The presence of the benzyl group and heteroatoms can enhance its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
  • Benzyl (4S,8S)-1,6-dioxo-5-oxa-2-azaspiro[3.5]nonane-8-carboxylate

Uniqueness

Benzyl (4S)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate is unique due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms within the ring system. This structural uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

benzyl (4S)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate

InChI

InChI=1S/C15H19NO3/c17-14(18-11-13-5-2-1-3-6-13)16-9-4-7-15(12-16)8-10-19-15/h1-3,5-6H,4,7-12H2/t15-/m0/s1

InChI Key

OQWGZBJXUTYQAE-HNNXBMFYSA-N

Isomeric SMILES

C1C[C@]2(CCO2)CN(C1)C(=O)OCC3=CC=CC=C3

Canonical SMILES

C1CC2(CCO2)CN(C1)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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